molecular formula C27H28N2O7 B10753095 Cilnidipine CAS No. 132338-87-5

Cilnidipine

Cat. No.: B10753095
CAS No.: 132338-87-5
M. Wt: 492.5 g/mol
InChI Key: KJEBULYHNRNJTE-DHZHZOJOSA-N
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Description

Cilnidipine is a dihydropyridine calcium channel blocker that acts on both L-type and N-type calcium channels. It is primarily used to treat hypertension by dilating blood vessels and reducing blood pressure. Unlike other calcium channel blockers, this compound’s dual action on L-type and N-type channels makes it unique and effective in managing blood pressure without causing reflex tachycardia .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cilnidipine is synthesized through a multi-step process involving the reaction of methoxy ethyl acetoacetate with acetic anhydride in the presence of concentrated sulfuric acid. This is followed by the addition of m-nitrobenzaldehyde and subsequent heating to form the desired product .

Industrial Production Methods: In industrial settings, this compound is produced using solid dispersion techniques to enhance its solubility and bioavailability. The process involves the use of non-volatile solvents, carriers, and coating materials to create liquisolid compacts that improve the drug’s dissolution rate .

Chemical Reactions Analysis

Types of Reactions: Cilnidipine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties .

Scientific Research Applications

Cilnidipine has a wide range of scientific research applications:

Mechanism of Action

Cilnidipine exerts its effects by blocking L-type calcium channels in blood vessels, which suppresses the contraction of blood vessels and reduces blood pressure. Additionally, it blocks N-type calcium channels at the sympathetic nerve terminals, inhibiting the release of norepinephrine and further reducing blood pressure. This dual action helps in managing hypertension effectively without causing reflex tachycardia .

Comparison with Similar Compounds

Uniqueness of Cilnidipine: this compound’s ability to block both L-type and N-type calcium channels sets it apart from other calcium channel blockers. This dual action not only reduces blood pressure but also minimizes the risk of reflex tachycardia, making it a more effective and safer option for managing hypertension .

Properties

IUPAC Name

3-O-(2-methoxyethyl) 5-O-[(E)-3-phenylprop-2-enyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O7/c1-18-23(26(30)35-14-8-11-20-9-5-4-6-10-20)25(21-12-7-13-22(17-21)29(32)33)24(19(2)28-18)27(31)36-16-15-34-3/h4-13,17,25,28H,14-16H2,1-3H3/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJEBULYHNRNJTE-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC=CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC/C=C/C2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0046309
Record name Cilnidipine
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Molecular Weight

492.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

653ºC
Record name Cilnidipine
Source DrugBank
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Solubility

Insoluble
Record name Cilnidipine
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Mechanism of Action

Cilnidipine acts on the L-type calcium channels of blood vessels by blocking the incoming calcium and suppressing the contraction of blood vessels, thereby reducing blood pressure. Cilnidipine also works on the N-type calcium channel located at the end of the sympathetic nerve, inhibiting the emission of norepinephrine and suppressing the increase in stress blood pressure.
Record name Cilnidipine
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CAS No.

132203-70-4, 132295-21-7, 132338-87-5
Record name Cilnidipine
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Record name Cilnidipine [INN]
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Record name Cilnidipine, (-)-
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Record name Cilnidipine
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Record name 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid 2-methoxyethyl (2E)-3-phenyl-2-propenyl ester
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Record name CILNIDIPINE
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Record name CILNIDIPINE, (+)-
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Melting Point

110ºC
Record name Cilnidipine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09232
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